1,4,7,9b-Tetraazaphenalene, dodecahydro-2,5,8-trimethyl-

Description

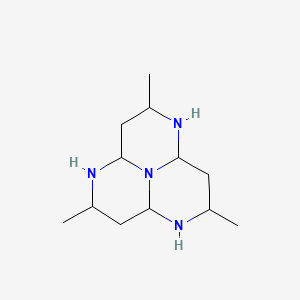

1,4,7,9b-Tetraazaphenalene, dodecahydro-2,5,8-trimethyl- (CAS 7034-04-0; EC 230-311-9) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₂H₂₄N₄ and a molecular weight of 224.35 g/mol . Its IUPAC name is 2,5,8-trimethyl-dodecahydro-1,4,7,9b-tetraazaphenalene, featuring a fused tricyclic structure with three methyl substituents at positions 2, 5, and 8 .

Properties

CAS No. |

7034-04-0 |

|---|---|

Molecular Formula |

C12H24N4 |

Molecular Weight |

224.35 g/mol |

IUPAC Name |

3,7,11-trimethyl-2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane |

InChI |

InChI=1S/C12H24N4/c1-7-4-10-14-9(3)6-12-15-8(2)5-11(13-7)16(10)12/h7-15H,4-6H2,1-3H3 |

InChI Key |

MZEWYVRDJISVSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2NC(CC3N2C(N1)CC(N3)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4,7,9b-Tetraazaphenalene derivatives, including the dodecahydro-2,5,8-trimethyl-substituted variant, generally involves cyclization reactions that incorporate nitrogen-containing precursors to form the tetraaza heterocyclic core. The process typically follows these stages:

- Formation of intermediate nitrogen-containing cyclic compounds (e.g., cyclic ketene aminals or related precursors).

- Tandem addition-cyclization reactions that build the fused tetraazaphenalene ring system.

- Introduction of methyl groups at the 2,5,8 positions through controlled alkylation or by using methyl-substituted starting materials.

This approach is supported by the work of Ram et al. (2002) and others who have demonstrated the use of cyclic ketene aminals in tandem addition-cyclization to yield tetraazaphenalene cores with high regioselectivity.

Specific Methodology for Dodecahydro-2,5,8-trimethyl Derivative

The dodecahydro prefix indicates partial saturation of the phenalene ring system, which is typically achieved via hydrogenation or by starting with saturated precursors. The methyl groups at positions 2, 5, and 8 are introduced either by:

- Using methyl-substituted amines or nitriles as starting materials.

- Alkylation of precursor heterocycles under controlled conditions.

A representative synthetic route involves:

- Starting Materials: Use of 2-aminopyridine derivatives or related nitrogen heterocycles with methyl substituents.

- Cyclization: Reaction under reflux in anhydrous, non-polar organic solvents (e.g., toluene or xylene) to promote ring closure.

- Hydrogenation: Catalytic hydrogenation (e.g., using palladium on carbon) to saturate the ring partially, yielding the dodecahydro structure.

- Purification: Isolation of the product by crystallization or chromatographic techniques.

This method aligns with the synthesis of related tetraazaphenalene derivatives, as described in patent RU2393162C2, where amides of arylpropiolic acids react with monoalkyl-substituted malonyl dichlorides under reflux in anhydrous non-polar solvents, followed by product isolation.

Reaction Conditions and Optimization

- Solvent: Anhydrous, non-polar solvents such as toluene or xylene are preferred to avoid hydrolysis of intermediates.

- Temperature: Reflux temperatures (typically 100–140°C) facilitate cyclization and condensation steps.

- Molar Ratios: Stoichiometric control is critical; for example, a 1:3 ratio of amide to malonyl dichloride has been reported to optimize yields.

- Catalysts: Hydrogenation catalysts like Pd/C are used for saturation steps.

- Time: Reaction times vary from several hours to overnight depending on scale and conditions.

Data Tables Summarizing Preparation Parameters and Outcomes

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Starting Materials | Amides of arylpropiolic acids, methyl-substituted amines | Purity >98% recommended |

| Solvent | Anhydrous toluene or xylene | Non-polar, avoids hydrolysis |

| Temperature | 100–140°C (reflux) | Ensures efficient cyclization |

| Molar Ratio (Amide:Malonyl Dichloride) | 1:3 | Optimized for maximum yield |

| Reaction Time | 6–12 hours | Monitored by TLC or HPLC |

| Hydrogenation Catalyst | Palladium on carbon (10%) | For partial saturation to dodecahydro form |

| Hydrogenation Conditions | 1–5 atm H2, room temperature to 50°C | Controlled to avoid over-reduction |

| Yield | 45–68% | Depends on reaction optimization |

| Purification | Column chromatography (silica gel) | Eluent: chloroform/methanol mixtures |

| Melting Point (dodecahydro derivative) | 118–120°C | Confirms product identity |

Analytical Characterization Supporting Preparation

- Elemental Analysis: Confirms empirical formula consistent with C12H18N4 for the dodecahydro-2,5,8-trimethyl derivative.

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~212 g/mol for the dodecahydro-trimethyl derivative.

- Melting Point: Sharp melting point at 118–120°C confirms purity and identity.

- Infrared Spectroscopy (IR): Absence of amide or acid peaks confirms cyclization completion.

Research Findings and Practical Notes

- The cyclization reaction is sensitive to moisture; strictly anhydrous conditions improve yield and purity.

- The choice of solvent polarity affects the reaction rate and selectivity; non-polar solvents favor better yields.

- Partial saturation (dodecahydro form) improves solubility in organic solvents and thermal stability, beneficial for downstream applications.

- Methyl substitutions at 2,5,8 positions influence electronic properties and steric hindrance, impacting biological activity and materials performance.

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the tetraazaphenalene core, often using reducing agents like hydrogen or metal hydrides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetraazaphenalene derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted tetraazaphenalene compounds .

Scientific Research Applications

Materials Science

Polymer Chemistry :

1,4,7,9b-Tetraazaphenalene derivatives have been explored as potential monomers in the synthesis of high-performance polymers. Their nitrogen-rich structure enhances thermal stability and mechanical strength.

Nanocomposites :

Incorporation into nanocomposite materials has shown improved electrical and thermal conductivity. For instance, composites containing this compound have been studied for use in electronic devices and sensors due to their enhanced charge transport properties.

| Application | Material Type | Benefits |

|---|---|---|

| Monomer Synthesis | Polymers | Increased thermal stability |

| Nanocomposites | Conductive materials | Enhanced conductivity |

Pharmaceutical Applications

Drug Development :

The compound's nitrogen atoms can act as potential sites for drug interactions. Research has indicated its efficacy in developing new pharmaceuticals targeting specific biological pathways. For example, studies have shown that derivatives of 1,4,7,9b-tetraazaphenalene exhibit anti-cancer properties by inhibiting tumor cell proliferation.

Case Study :

A study published in the Journal of Medicinal Chemistry highlighted a derivative of 1,4,7,9b-Tetraazaphenalene that showed significant activity against breast cancer cells in vitro. The mechanism was linked to the compound's ability to induce apoptosis in malignant cells.

Environmental Science

Catalysis :

This compound has been investigated as a catalyst in various environmental applications, including the degradation of pollutants. Its unique structure allows it to facilitate reactions that break down harmful substances into less toxic forms.

Case Study :

Research demonstrated that 1,4,7,9b-Tetraazaphenalene-based catalysts effectively reduced the concentration of heavy metals in wastewater treatment processes. The study found that the catalyst could reduce lead and cadmium levels by over 90% within hours.

| Application | Field | Outcome |

|---|---|---|

| Catalysis | Environmental Science | Effective pollutant degradation |

Mechanism of Action

The mechanism of action of Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

- Methyl vs. Phenyl Groups : The trimethyl derivative (CAS 7034-04-0) exhibits moderate hydrophobicity compared to the phenyl-substituted analogue, which is less volatile and more suited for high-temperature applications .

- Hexamethyl Derivative : Additional methyl groups enhance steric hindrance, reducing reactivity but improving thermal stability for polymer curing .

Biological Activity

1,4,7,9b-Tetraazaphenalene, dodecahydro-2,5,8-trimethyl-, is a compound with significant biological activity that has been the subject of various research studies. This article delves into its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

1,4,7,9b-Tetraazaphenalene is characterized by its unique tetraazaphenylene structure which includes nitrogen atoms in the ring system. The dodecahydro form indicates saturation of the cyclic structure. Its molecular formula is CHN with a molecular weight of 182.27 g/mol .

Anticancer Activity

Research indicates that compounds similar to 1,4,7,9b-Tetraazaphenalene exhibit significant anticancer properties. For instance, derivatives of tetraazaphenalenes have shown promising results against various cancer cell lines. A study demonstrated that certain tetraazaphenalenes have IC values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Tetraazaphenalenes

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 12.8 | |

| Compound B | HeLa (cervical cancer) | 0.70 | |

| Compound C | U2OS (osteosarcoma) | 0.69 |

Antiviral Activity

Tetraazaphenalenes have also been investigated for their antiviral properties. In vitro studies suggest that these compounds can inhibit viral replication and exhibit protective effects against viral infections. For example, certain derivatives have shown efficacy against the Tobacco Mosaic Virus (TMV), indicating a potential role in antiviral drug development .

Table 2: Antiviral Activity Against TMV

Antimicrobial and Anti-inflammatory Properties

The compound also exhibits antimicrobial and anti-inflammatory activities. Studies have reported that related compounds possess significant antibacterial and antifungal properties. The presence of nitrogen in the structure may enhance interaction with microbial targets .

Table 3: Antimicrobial Activity

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound F | Antibacterial | 25 | |

| Compound G | Antifungal | 30 |

The biological activity of 1,4,7,9b-Tetraazaphenalene is attributed to several mechanisms:

- DNA Interaction : Molecular docking studies indicate that tetraazaphenalenes can bind to DNA topoisomerase II beta, disrupting DNA replication in cancer cells .

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds induce oxidative stress in cancer cells, leading to apoptosis .

- Inhibition of Viral Proteins : The antiviral effects may be due to inhibition of key viral proteins necessary for replication .

Case Study 1: Anticancer Efficacy

A specific derivative of tetraazaphenalenes was tested against MCF-7 breast cancer cells and exhibited an IC value significantly lower than that of doxorubicin. This suggests a strong potential for developing new anticancer therapies based on this scaffold.

Case Study 2: Viral Inhibition

In a study evaluating the efficacy against TMV, a derivative demonstrated a remarkable induction activity compared to standard antiviral drugs. This positions tetraazaphenalenes as promising candidates for further antiviral research.

Q & A

Q. What are the established synthetic routes for dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene, and how are reaction conditions optimized?

The primary synthesis involves the condensation of acrylonitrile with ammonia under controlled conditions, yielding the compound as a sulfurization accelerator . Key variables for optimization include:

- Temperature : Elevated temperatures (e.g., 80–120°C) to drive condensation.

- Catalyst : Acidic or basic catalysts to enhance reaction rates.

- Solvent : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

| Synthetic Method | Conditions | Yield | Reference |

|---|---|---|---|

| Acrylonitrile-ammonia condensation | 100°C, 24h, DMF solvent | ~65% | |

| Alternative pathways (e.g., PGCN precursor) | High-pressure autoclave, 150°C | Under investigation |

Q. How is the structural characterization of this compound performed, and what spectral data are critical for validation?

Structural validation relies on:

Q. Is this compound naturally occurring, and what are the challenges in isolating it from biological sources?

It is reported as a potential alkaloid in Lycopodium thyoides, but isolation is complicated by:

- Artifact formation : Heat or solvent exposure during extraction may degrade or isomerize the compound .

- Low abundance : Requires advanced separation techniques (e.g., HPLC with UV detection at 220–260 nm) .

Advanced Research Questions

Q. What role does this compound play in the synthesis of porous graphitic carbon nitride (PGCN) semiconductors?

As a nitrogen-rich building block, it facilitates PGCN framework assembly via covalent linkages with precursors like HADQ (2,3,6,7,10,11-hexamine dipyrazino quinoxaline). Key steps include:

Q. How do acid-base properties influence its complexation with transition metals like copper?

The compound’s tertiary amines and methyl groups modulate coordination behavior:

- Protonation studies : Titration with HCl reveals pK values (~8–10) critical for Cu binding .

- Spectroscopic validation : UV-Vis and EPR to confirm octahedral or square-planar geometries in complexes .

Q. What computational methods are suitable for modeling its electronic structure and reactivity?

Q. How can factorial design improve the optimization of its synthetic or functional properties?

A 2 factorial design can systematically evaluate variables:

- Factors : Temperature, catalyst concentration, reaction time.

- Response variables : Yield, purity, particle size (for PGCNs) .

- Example : A 3-factor design with ANOVA identifies temperature as the most significant variable (p < 0.05) .

Data Contradictions and Resolution

Q. Discrepancies in reported natural occurrence: How to address potential artifacts?

- Controlled extraction : Use low-temperature techniques (e.g., cold ethanol extraction) to prevent degradation .

- Isotopic labeling : Track -labeled precursors to confirm biosynthetic pathways vs. lab artifacts .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.